molecular formula C7H3Cl2FO4S B1365836 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid CAS No. 264927-50-6

2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid

Cat. No.: B1365836
CAS No.: 264927-50-6
M. Wt: 273.06 g/mol
InChI Key: QOPIIRYHSQOQRN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid plays a significant role in biochemical reactions due to its reactive chlorosulfonyl group. This group can participate in sulfonation reactions, which are crucial in the modification of biomolecules. The compound interacts with various enzymes and proteins, particularly those involved in sulfonation and desulfonation processes. For example, it can act as a substrate for sulfotransferases, enzymes that transfer sulfonate groups to other molecules. These interactions can lead to the formation of sulfonated derivatives, which may have different biochemical properties and activities .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways by modifying proteins through sulfonation. This modification can alter the activity, localization, and interactions of proteins, thereby affecting various cellular processes. For instance, sulfonation can impact gene expression by modifying transcription factors or other regulatory proteins. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the sulfonation of biomolecules. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This binding can inhibit or activate enzymes, depending on the specific site of modification. For example, sulfonation of a catalytic residue in an enzyme’s active site can inhibit its activity, while modification of a regulatory site can enhance enzyme function. Additionally, the presence of chlorine and fluorine atoms can influence the compound’s reactivity and interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The chlorosulfonyl group is susceptible to hydrolysis, which can lead to the formation of sulfuric acid and hydrochloric acid, along with a chlorinated fluorobenzoic acid derivative. This degradation can affect the compound’s activity and interactions with biomolecules. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although the specific outcomes depend on the experimental conditions and the stability of the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including cellular damage and toxicity. These threshold effects are important for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role in sulfonation reactions. It interacts with sulfotransferases and other enzymes that catalyze the transfer of sulfonate groups. These interactions can affect the levels of metabolites and the flux of metabolic pathways, potentially leading to changes in cellular metabolism. The compound’s influence on metabolic pathways can have downstream effects on cellular function and overall organismal health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, binding to transport proteins can facilitate the compound’s entry into cells, while interactions with intracellular binding proteins can affect its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, sulfonation can serve as a signal for localization to the nucleus or other organelles. The localization of the compound can affect its activity and function, as it may interact with different sets of biomolecules in various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid typically involves the chlorosulfonation of 4-fluorobenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent, and the process is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid is primarily used as a building block in organic synthesis. Its reactivity profile allows it to participate in the synthesis of various organic compounds, particularly N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives . The compound is valuable in:

Comparison with Similar Compounds

  • 4-Chloro-2,5-difluorobenzoic acid
  • 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
  • 5-Fluoro-2-mercaptobenzoic acid
  • 4-Chloro-2-fluorobenzoic acid
  • 5-Fluoro-2-nitrobenzoic acid

Comparison: 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid is unique due to the presence of both chlorosulfonyl and fluorine groups on the aromatic ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile building block in organic synthesis .

Properties

IUPAC Name

2-chloro-5-chlorosulfonyl-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO4S/c8-4-2-5(10)6(15(9,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPIIRYHSQOQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404386
Record name 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264927-50-6
Record name 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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